molecular formula C10H15N3 B13100242 3-(Piperidin-4-ylmethyl)pyridazine

3-(Piperidin-4-ylmethyl)pyridazine

Cat. No.: B13100242
M. Wt: 177.25 g/mol
InChI Key: PFMBJLLIEKDAEK-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-4-ylmethyl group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)pyridazine typically involves the following steps :

    Starting Material: N-benzyl piperidone is used as the starting material.

    Addition Reaction: The piperidone undergoes an addition reaction with a suitable reagent to introduce the pyridazine ring.

    Elimination Reaction: The intermediate product is then subjected to an elimination reaction to form the desired pyridazine derivative.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)pyridazine can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)pyridazine has a wide range of scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)pyridazine involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)pyridazine

InChI

InChI=1S/C10H15N3/c1-2-10(13-12-5-1)8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2

InChI Key

PFMBJLLIEKDAEK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NN=CC=C2

Origin of Product

United States

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